
Pyridine, 5-methyl-2-(trinitromethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine, 5-methyl-2-(trinitromethyl)- is a derivative of pyridine, a nitrogen-containing heterocycle. This compound is characterized by the presence of a trinitromethyl group attached to the pyridine ring. Pyridine derivatives are known for their wide range of applications in various fields, including chemistry, biology, and industry. The addition of the trinitromethyl group enhances the energetic properties of the compound, making it of particular interest in the field of energetic materials .
Méthodes De Préparation
The synthesis of Pyridine, 5-methyl-2-(trinitromethyl)- typically involves the reaction of nitrogen dioxide (N2O4) with pyridinecarboxaldoximes. This reaction leads to the formation of dinitromethylide hydrazinium salts, which are then converted into the desired trinitromethyl-substituted pyridine . The reaction conditions often require careful control of temperature and the use of specific solvents to ensure the desired product is obtained with high purity and yield .
Analyse Des Réactions Chimiques
Pyridine, 5-methyl-2-(trinitromethyl)- undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of nitro derivatives, while reduction can yield amine derivatives .
Applications De Recherche Scientifique
Pyridine, 5-methyl-2-(trinitromethyl)- has several scientific research applications. In chemistry, it is used as a precursor for the synthesis of other energetic materials. In biology, it is studied for its potential use in drug development due to its unique structural properties. In the field of medicine, it is being explored for its potential as a therapeutic agent. Industrially, it is used in the production of high-energy materials and explosives .
Mécanisme D'action
The mechanism of action of Pyridine, 5-methyl-2-(trinitromethyl)- involves its interaction with molecular targets and pathways within a system. The trinitromethyl group is known to enhance the compound’s reactivity, allowing it to participate in various chemical reactions. This reactivity is attributed to the electron-withdrawing nature of the trinitromethyl group, which makes the compound more susceptible to nucleophilic attack .
Comparaison Avec Des Composés Similaires
Pyridine, 5-methyl-2-(trinitromethyl)- can be compared with other similar compounds such as 2,6-bis(trinitromethyl)pyridine and 2-trinitromethylpyridine. These compounds also contain trinitromethyl groups, but their structural differences result in varying properties and applications.
Propriétés
Numéro CAS |
88795-99-7 |
|---|---|
Formule moléculaire |
C7H6N4O6 |
Poids moléculaire |
242.15 g/mol |
Nom IUPAC |
5-methyl-2-(trinitromethyl)pyridine |
InChI |
InChI=1S/C7H6N4O6/c1-5-2-3-6(8-4-5)7(9(12)13,10(14)15)11(16)17/h2-4H,1H3 |
Clé InChI |
GBPKIJMSVAUQAR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(C=C1)C([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


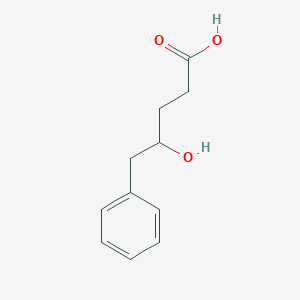
![2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(2-methoxyphenyl)propanamide](/img/structure/B14140362.png)
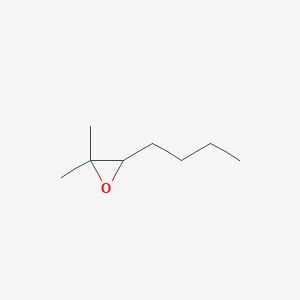
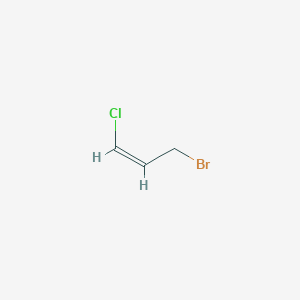
![2-(2-bicyclo[2.2.1]heptanyl)-N-[2-(3-fluoroanilino)-2-oxoethyl]-N-methylacetamide](/img/structure/B14140378.png)
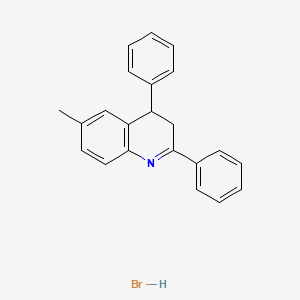
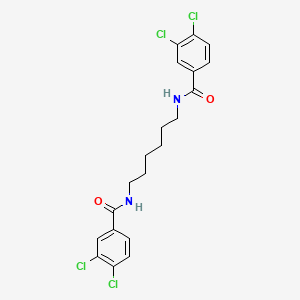
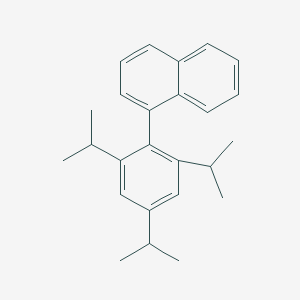
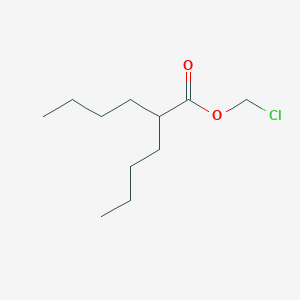
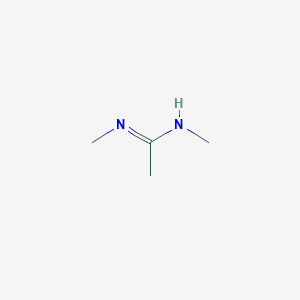
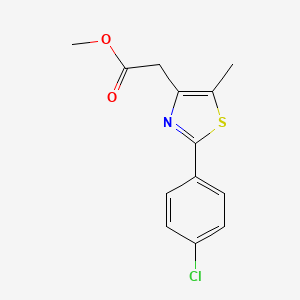

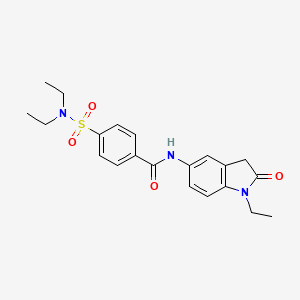
![4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B14140445.png)
